2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14981483
InChI: InChI=1S/C25H18Cl2F3N3O3/c1-35-16-6-3-13(4-7-16)21-22(32-24(31)33-23(21)25(28,29)30)18-9-8-17(11-20(18)34)36-12-14-2-5-15(26)10-19(14)27/h2-11,34H,12H2,1H3,(H2,31,32,33)
SMILES:
Molecular Formula: C25H18Cl2F3N3O3
Molecular Weight: 536.3 g/mol

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

CAS No.:

Cat. No.: VC14981483

Molecular Formula: C25H18Cl2F3N3O3

Molecular Weight: 536.3 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol -

Specification

Molecular Formula C25H18Cl2F3N3O3
Molecular Weight 536.3 g/mol
IUPAC Name 2-[2-amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol
Standard InChI InChI=1S/C25H18Cl2F3N3O3/c1-35-16-6-3-13(4-7-16)21-22(32-24(31)33-23(21)25(28,29)30)18-9-8-17(11-20(18)34)36-12-14-2-5-15(26)10-19(14)27/h2-11,34H,12H2,1H3,(H2,31,32,33)
Standard InChI Key VIDQOZBQEDRWEM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O

Introduction

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound incorporates various functional groups, including an amino group, a methoxyphenyl group, a trifluoromethyl group, and a dichlorobenzyl group, which contribute to its unique chemical and biological properties.

Synthesis and Preparation

The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrimidine core and the attachment of the various functional groups. Common methods include nucleophilic substitution reactions and condensation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Synthesis Steps

  • Formation of Pyrimidine Core: This involves the reaction of appropriate starting materials such as amidines or guanidines with other reagents to form the pyrimidine ring.

  • Introduction of Functional Groups: This includes the attachment of the amino, methoxyphenyl, trifluoromethyl, and dichlorobenzyl groups through various chemical transformations.

Biological Activity and Applications

The biological activity of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol can vary widely depending on its specific interactions with biological systems. Pyrimidine derivatives are known to have potential applications in medicine, particularly in the development of drugs targeting various diseases, including cancer and viral infections. The presence of multiple functional groups in this compound suggests it could interact with enzymes or receptors in complex ways.

Potential Biological Activities

  • Antiviral Activity: Some pyrimidine derivatives have shown antiviral properties by inhibiting viral replication.

  • Anticancer Activity: These compounds can act as inhibitors of enzymes involved in cancer cell proliferation.

  • Antimicrobial Activity: The compound's structure suggests potential activity against certain microorganisms.

Biological Activity Table

ActivityPotential Mechanism
AntiviralInhibition of viral enzymes
AnticancerInhibition of cell cycle enzymes
AntimicrobialDisruption of microbial cell walls or enzymes

Safety and Toxicity

The safety and toxicity of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol are important considerations for its handling and potential applications. While specific toxicity data may not be readily available, compounds with similar structures have shown varying levels of toxicity in biological systems. The presence of halogenated groups (e.g., dichlorobenzyl) and trifluoromethyl groups can contribute to potential environmental persistence and bioaccumulation.

Safety Precautions

  • Handling: Wear protective clothing, gloves, and safety glasses.

  • Storage: Store in a cool, dry place away from incompatible substances.

  • Disposal: Dispose of according to local regulations and guidelines for hazardous waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator